BSSO
Description
Bilateral Sagittal Split Osteotomy (BSSO) is a cornerstone surgical technique in orthognathic surgery, primarily used to correct mandibular deformities such as prognathism, retrognathism, and asymmetry . The procedure involves splitting the mandibular ramus sagittally, allowing repositioning of the mandible to achieve optimal occlusal and aesthetic outcomes. It is often combined with orthodontic treatment and other procedures like Le Fort I osteotomy for comprehensive craniofacial correction .
Properties
CAS No. |
3712-16-1 |
|---|---|
Molecular Formula |
C47H82O2 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h16-17,27,36-38,40-44H,8-15,18-26,28-35H2,1-7H3/b17-16-/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
InChI Key |
YVDXIVLWTCSVDW-JXMNSIJESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Synonyms |
eta-sitosterol oleate BSSO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-sitosteryl oleate can be synthesized through enzymatic esterification. One common method involves using immobilized Candida antarctica lipase A as a biocatalyst. The reaction typically occurs under mild conditions, such as a temperature of 40-60°C, and in a solvent-free system to promote green chemistry practices .
Industrial Production Methods: In industrial settings, the production of beta-sitosteryl oleate often involves large-scale enzymatic processes. The use of immobilized enzymes allows for continuous production and easy separation of the product. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Beta-sitosteryl oleate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.
Common Reagents and Conditions:
Oxidation: This reaction can occur under accelerated storage conditions, such as at 65°C for 35 days.
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst.
Major Products:
Hydrolysis: The products are beta-sitosterol and oleic acid.
Transesterification: The products depend on the alcohol used in the reaction.
Scientific Research Applications
Beta-sitosteryl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and stability in food systems.
Biology: It is investigated for its potential to lower cholesterol levels and its effects on lipid metabolism.
Medicine: Research focuses on its anti-inflammatory, anticancer, and antioxidant properties.
Mechanism of Action
Beta-sitosteryl oleate exerts its effects through several mechanisms:
Cholesterol-Lowering: It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body.
Anti-Inflammatory: It inhibits neutrophil migration and reduces neutrophil infiltration into inflamed tissues.
Anticancer: It induces apoptosis, inhibits cell proliferation, and modulates oxidative stress in cancer cells.
Comparison with Similar Compounds
Key Complications :
- Neurosensory Disturbance (NSD) : Affects 9–85% of patients immediately post-surgery, with long-term prevalence ranging up to 85% .
- Skeletal Relapse : Clockwise mandibular rotation and horizontal relapse are common, particularly in dolichocephalic (long-faced) patients .
- Infection and Bad Splits : Risk increases with third molar retention during surgery .
Comparison with Similar Surgical Techniques
BSSO vs. Hunsuck Sagittal Split Osteotomy (HSSO)
The Hunsuck modification (HSSO) reduces operative time and unfavorable fractures compared to the traditional this compound (Dal Pont technique) .
This compound vs. Mandibular Distraction Osteogenesis (MDO)
MDO is an alternative for mandibular advancement, particularly in hypoplasia, but carries higher postoperative morbidity.
This compound vs. Fixation Methods: Bicortical Screws vs. Miniplates
Both bicortical screws and monocortical miniplates provide comparable skeletal stability, but biomechanical performance varies.
This compound vs. High Sagittal Oblique Osteotomy (HSOO)
HSOO requires double mini-plates for optimal stability, contrasting with this compound’s reliance on bicortical screws or miniplates .
Long-Term Stability and Relapse
- Relapse Rates : Greater in dolichocephalic patients due to weaker musculature .
- Muscular Traction : Perimandibular muscles (masseter, medial pterygoid) contribute to skeletal relapse post-advancement .
Airway and Postural Outcomes
- Airway Enlargement : this compound increases pharyngeal airway volume in retrognathic patients .
- Cranial Posture : Combined this compound and Le Fort I osteotomy alters natural head-neck posture, impacting respiratory adaptation .
Clinical and Economic Implications
- Costs : Hospital charges for this compound increased from $3,086 (1985) to $5,023 (1992), driven by rigid fixation supplies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
